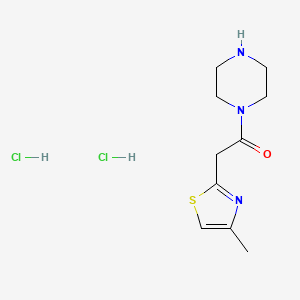
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
説明
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3OS and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's chemical characteristics are summarized in the following table:
| Property | Details |
|---|---|
| Chemical Formula | C₁₀H₁₇Cl₂N₃OS |
| Molecular Weight | 298.24 g/mol |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone; dihydrochloride |
| CAS Number | 1193387-83-5 |
| Appearance | Powder |
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anticancer activities. For instance, the incorporation of thiazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds similar to this compound showed promising results against prostate and breast cancer cells, with IC50 values ranging from 32 to 73 µM .
Anticonvulsant Activity
The thiazole structure is also associated with anticonvulsant properties. Research has shown that certain thiazole-containing compounds can effectively eliminate tonic extensor phases in animal models, suggesting a potential therapeutic application in epilepsy management .
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Cytotoxicity : The compound interacts with cellular targets leading to apoptosis in cancer cells.
- Enzyme Inhibition : Thiazole derivatives are known to inhibit various enzymes involved in tumor progression and neuroexcitability.
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant anti-proliferative effects, with some analogues showing activity comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. SAR studies suggest that modifications on the thiazole ring can enhance or reduce its effectiveness against specific targets. For example, the presence of electron-donating groups on the phenyl ring has been shown to improve anticancer activity .
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHZYXDLKHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















